

Application Notes: 2,4-Dimethylpentane in High-Octane Gasoline Blends

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Compound of Interest

Compound Name: 2,4-Dimethylpentane

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Abstract and Application Overview

2,4-Dimethylpentane is a branched-chain paraffin (isoparaffin) that serves as a critical component in the formulation of high-performance, low-emission gasoline. It is not typically isolated and added as a single compound but is a primary constituent of alkylate, a premium gasoline blendstock produced in oil refineries. The alkylation process combines light olefins (like propylene) and isobutane to synthesize highly branched paraffins, including **2,4-dimethylpentane** and various isomers of trimethylpentane (isooctane).^[1]

Alkylate, and by extension its components like **2,4-Dimethylpentane**, is highly valued for its contribution to fuel quality. Its branched structure is resistant to autoignition, or "knocking," in spark-ignition engines.^[1] Key advantages of incorporating alkylate rich in **2,4-Dimethylpentane** into gasoline blends include:

- **High Octane Rating:** It significantly boosts the Research Octane Number (RON) and Motor Octane Number (MON) of the gasoline pool, enabling the use of modern, high-compression engines for improved efficiency and power.^{[2][3][4][5]}
- **Low Vapor Pressure:** Alkylate has a very low Reid Vapor Pressure (RVP), which helps refiners meet stringent environmental regulations on evaporative emissions, particularly for summer-grade gasoline.^[3]

- **Clean Combustion:** Being a pure paraffinic stream, alkylate is free of aromatics, olefins, and sulfur.[3][4] This results in cleaner combustion, reducing the formation of harmful tailpipe emissions and engine deposits.[2][4]

These characteristics make **2,4-Dimethylpentane**, as a major component of alkylate, an indispensable molecule for producing modern, environmentally-compliant gasoline.[3]

Data Presentation: Physicochemical Properties

The properties of pure **2,4-Dimethylpentane** and the typical properties of the alkylate stream in which it is found are summarized below for comparison. Note that the blending octane value of a component can differ from its pure properties and is highly dependent on the composition of the base fuel.

Table 1: Properties of Pure **2,4-Dimethylpentane**

Property	Value	Unit
Research Octane Number (RON)	83.1	-
Motor Octane Number (MON)	83.4	-
Reid Vapor Pressure (RVP)	1.78	psi
Density (at 0 °C)	0.6971	g/cm ³
Boiling Point	80.4	°C
Molecular Formula	C ₇ H ₁₆	-

| Molar Mass | 100.21 | g/mol |

Table 2: Typical Properties of Alkylate Gasoline Blendstock

Property	Typical Value Range	Unit
Research Octane Number (RON)	92 - 98	-
Motor Octane Number (MON)	90 - 96	-
Reid Vapor Pressure (RVP)	2.5 - 5.5	psi
Aromatics Content	0	vol %
Olefins Content	0	vol %

| Sulfur Content | < 5 | ppm |

Experimental Protocols

Accurate determination of fuel properties is essential for blend optimization and regulatory compliance. The following are standardized protocols for key gasoline properties.

3.1 Protocol: Determination of Research Octane Number (RON)

- Standard: ASTM D2699
- Principle: This method determines the knock characteristics of a fuel in a standardized single-cylinder Cooperative Fuel Research (CFR) engine under mild operating conditions (600 rpm engine speed). The fuel's performance is compared against Primary Reference Fuels (PRFs), which are blends of isooctane (RON = 100) and n-heptane (RON = 0).
- Methodology:
 - Engine Preparation: Warm up the CFR engine according to the manufacturer's specifications until temperatures, pressures, and oil levels are stable.
 - Standardization: Calibrate the engine using a certified reference fuel with a known octane number close to that of the sample. Adjust the engine's compression ratio to achieve a standard knock intensity, which is a measure of the engine knocking sound detected by a sensor.

- Sample Testing: Introduce the test fuel (e.g., a gasoline blend containing alkylate) into the engine's fuel system.
- Fuel-Air Ratio Adjustment: Adjust the fuel-air ratio to produce the maximum knock intensity for the sample.
- Compression Ratio Adjustment: Vary the compression ratio until the knock intensity of the sample matches the pre-defined standard knock intensity. Record the final cylinder height reading.
- Bracketing: Select two PRF blends, one with a slightly higher and one with a slightly lower octane number than the estimated sample octane. Run each PRF blend and record the cylinder height that produces the standard knock intensity.
- Calculation: The RON of the sample is determined by linear interpolation between the octane numbers of the two bracketing PRFs and their corresponding cylinder height readings.

3.2 Protocol: Determination of Motor Octane Number (MON)

- Standard: ASTM D2700
- Principle: This method is similar to the RON test but uses more severe engine operating conditions to simulate fuel performance under heavy load (900 rpm engine speed, preheated fuel-air mixture). The MON value is typically lower than the RON for the same fuel.
- Methodology:
 - Engine and Conditions: The same CFR engine is used, but it is configured for MON testing conditions, which include a higher engine speed (900 rpm) and a preheated intake mixture temperature.
 - Procedure: The testing procedure, including engine standardization, sample testing, and bracketing with Primary Reference Fuels (PRFs), is identical to the RON protocol. The key difference is the set of operating conditions under which the knock intensities are compared.

- Calculation: The MON is calculated by linear interpolation in the same manner as the RON, using the results from the sample and the two bracketing PRFs under MON conditions.

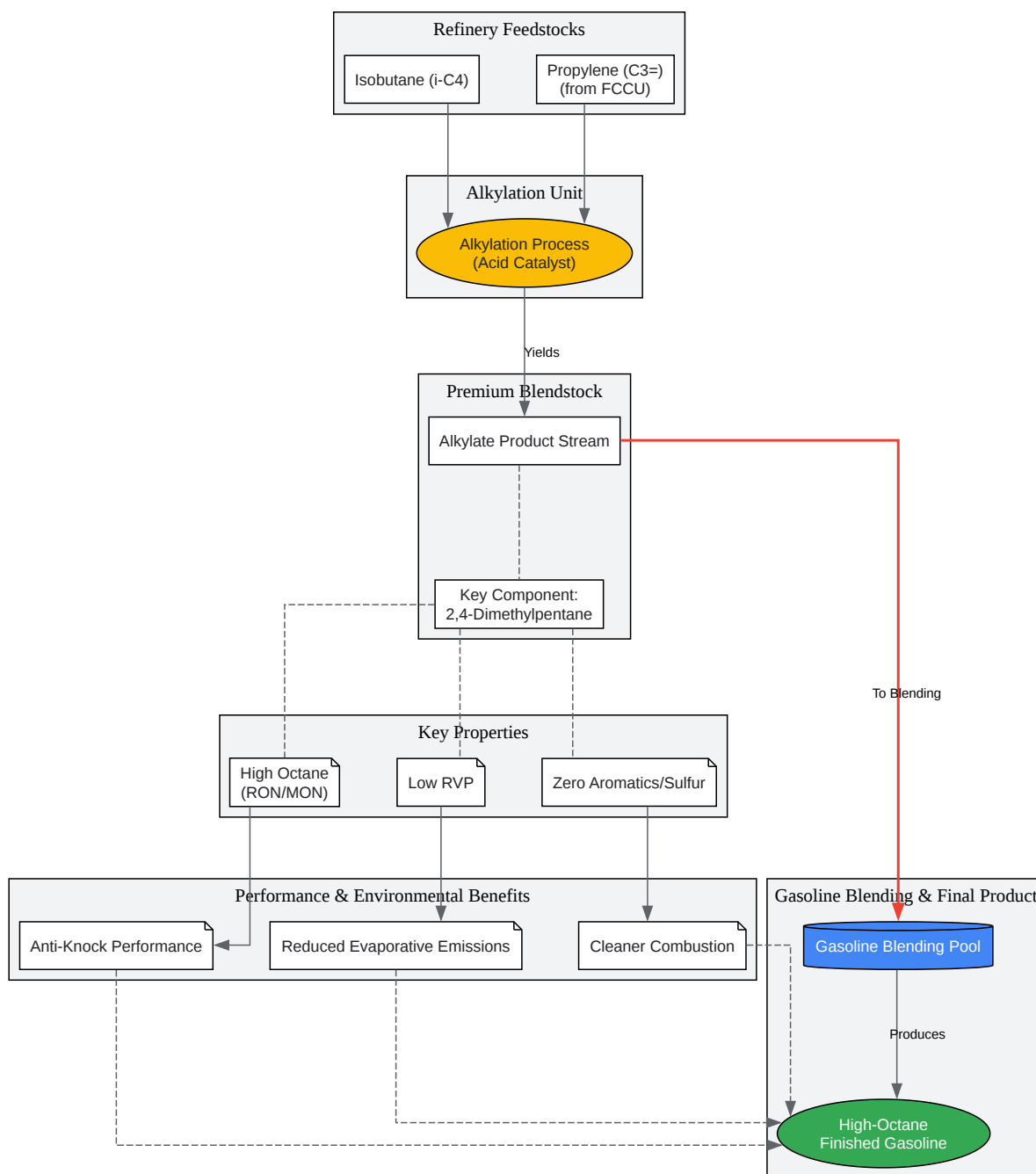
3.3 Protocol: Determination of Reid Vapor Pressure (RVP)

- Standard: ASTM D323 (Reid Method) / ASTM D5191 (Mini Method)
- Principle: RVP measures the absolute vapor pressure exerted by a volatile liquid at 37.8 °C (100 °F). It is a critical measure of a fuel's tendency to evaporate. The "Mini Method" (D5191) requires a much smaller sample volume and is automated.
- Methodology (based on ASTM D5191):
 - Apparatus: Use an automated vapor pressure instrument.
 - Sample Handling: Cool the sample container and its contents to 0-1 °C (32-34 °F) before opening. Ensure the liquid content is between 70% and 80% of the container's capacity.
 - Sample Introduction: A known, small volume of the chilled, air-saturated sample is drawn into a thermostatically controlled test chamber. The internal volume of the chamber is five times that of the liquid specimen (4:1 vapor-to-liquid ratio).
 - Equilibration and Measurement: The test chamber is sealed and maintained at a constant temperature of 37.8 °C (100 °F). The sample is allowed to reach thermal equilibrium.
 - Data Acquisition: As the sample vaporizes, the pressure inside the chamber increases. This rise in pressure is measured by a pressure transducer. The final, stable pressure reading is recorded as the total vapor pressure.
 - Calculation: The instrument's software typically calculates the Reid Vapor Pressure Equivalent (RVPE) from the measured total pressure using a standard equation that accounts for instrument bias.

Visualization: Application Workflow

The following diagram illustrates the role of **2,4-Dimethylpentane** within the gasoline production and blending workflow, highlighting how its inherent properties contribute to the final

fuel quality.



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Caption: Workflow of **2,4-Dimethylpentane** via alkylation into gasoline.

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